3-[1-(1H-imidazol-4-yl)ethyl]phenol
Description
Properties
Molecular Formula |
C11H12N2O |
|---|---|
Molecular Weight |
188.23 g/mol |
IUPAC Name |
3-[1-(1H-imidazol-5-yl)ethyl]phenol |
InChI |
InChI=1S/C11H12N2O/c1-8(11-6-12-7-13-11)9-3-2-4-10(14)5-9/h2-8,14H,1H3,(H,12,13) |
InChI Key |
ILWZLMQPOUAOSN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=CC=C1)O)C2=CN=CN2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[1-(1H-imidazol-4-yl)ethyl]phenol typically involves the condensation of an imidazole derivative with a phenol derivative. One common method includes the use of a base-catalyzed reaction where the imidazole derivative is reacted with an appropriate phenol derivative under controlled temperature and pressure conditions .
Industrial Production Methods: In industrial settings, the production of 3-[1-(1H-imidazol-4-yl)ethyl]phenol may involve large-scale batch reactions using automated reactors. The process often includes steps such as purification through crystallization or chromatography to ensure high purity of the final product .
Types of Reactions:
Oxidation: 3-[1-(1H-imidazol-4-yl)ethyl]phenol can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophiles such as halogens, nitrating agents.
Major Products:
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted phenol derivatives.
Scientific Research Applications
3-[1-(1H-imidazol-4-yl)ethyl]phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-[1-(1H-imidazol-4-yl)ethyl]phenol involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activities. Additionally, the phenol group can participate in hydrogen bonding and other interactions that modulate biological pathways .
Comparison with Similar Compounds
Table 1: Comparison of Imidazole Derivatives
Key Observations :
- Synthetic Accessibility: Derivatives like 3-(1H-imidazol-4-yl)phenol (53% yield) and 4-(1H-imidazol-4-yl)phenol (55% yield) are synthesized via formamide-mediated cyclization of bromoacetophenones, a method adaptable to 3-[1-(1H-imidazol-4-yl)ethyl]phenol .
- Thermal Stability: Higher melting points (209–222°C) correlate with phenolic hydroxyl groups, suggesting strong intermolecular hydrogen bonding .
- Chromatographic Behavior : Longer HPLC retention times (e.g., 30.19 min for 3-(1H-imidazol-4-yl)pyridine) reflect increased polarity or molecular complexity .
Pharmacological and Functional Differences
Enzyme Inhibition and Binding
- Indoleamine 2,3-Dioxygenase (IDO) Inhibition: 3-(1H-imidazol-4-yl)phenol exhibits moderate IDO inhibition, attributed to hydrogen bonding between the phenolic -OH and heme-bound oxygen. In contrast, 3-[1-(1H-imidazol-4-yl)ethyl]phenol’s ethyl spacer may enhance hydrophobic interactions with enzyme pockets, though direct data is lacking .
- Angiotensin-Converting Enzyme 2 (ACE2) Modulation: Phosphinoyl derivatives of imidazole-propionyl hybrids (e.g., 3-([1-[2-acetylamino-3-(1H-imidazol-4-yl)-propionyl]-pyrrolidin-2-yl]-hydroxy-phosphinoyl)-2-benzyl-propionic acid) show ACE2 affinity, suggesting that ethylphenol analogs could mimic this interaction .
Substituent Effects on Bioactivity
- Electron-Withdrawing Groups : Nitroimidazoles (e.g., 4-[4-(chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole) exhibit cytotoxicity but reduced CNS penetration due to nitro group polarity .
- Hydrophobic Substituents: Ethyl or benzyl groups (e.g., in 3-[1-(1H-imidazol-4-yl)ethyl]phenol) improve lipid solubility and target engagement in neurological tissues .
Biological Activity
3-[1-(1H-imidazol-4-yl)ethyl]phenol, also known as 2-[1-(1H-imidazol-4-yl)ethyl]phenol, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula for 3-[1-(1H-imidazol-4-yl)ethyl]phenol is C_12H_14N_2O, with a molecular weight of approximately 202.25 g/mol. The structure features an imidazole ring and a phenolic group, which contribute to its chemical reactivity and biological properties. The imidazole moiety enhances coordination with metal ions, while the phenolic hydroxyl group allows for hydrogen bonding interactions, crucial for biological activity.
Biological Activities
Research has demonstrated that 3-[1-(1H-imidazol-4-yl)ethyl]phenol exhibits a broad spectrum of biological activities:
- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains and fungi, making it a candidate for developing new antimicrobial agents .
- Antitumor Properties : Studies indicate that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis induction and inhibition of key signaling pathways related to tumor growth .
- Anti-inflammatory Effects : Its ability to modulate inflammatory responses has been noted, potentially useful in treating inflammatory diseases .
- Antioxidant Activity : The compound has demonstrated significant antioxidant properties, which can protect cells from oxidative stress and related damage .
The biological activity of 3-[1-(1H-imidazol-4-yl)ethyl]phenol is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The imidazole ring can interact with enzymes by coordinating with metal ions or forming hydrogen bonds, leading to the modulation of enzyme activity. This is particularly relevant in the context of inhibiting indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in immune regulation and cancer progression .
- Receptor Modulation : The compound may influence receptor signaling pathways, affecting cellular responses related to growth and survival .
Case Studies and Research Findings
Several studies have highlighted the potential applications of 3-[1-(1H-imidazol-4-yl)ethyl]phenol:
- Anticancer Studies : A study investigated the compound's effects on various cancer cell lines, revealing that it significantly reduced cell viability in a dose-dependent manner. The mechanism was linked to the induction of apoptosis via mitochondrial pathways .
- Antimicrobial Efficacy : In vitro tests demonstrated that 3-[1-(1H-imidazol-4-yl)ethyl]phenol exhibited potent activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties against common pathogens .
- Inflammation Models : In animal models of inflammation, administration of the compound resulted in reduced markers of inflammation and improved clinical scores compared to controls, suggesting its therapeutic potential in inflammatory disorders .
Summary Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
